(Z)-11-Hexadecen-1-ol

Catalog No.
S782652
CAS No.
56683-54-6
M.F
C16H32O
M. Wt
240.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-11-Hexadecen-1-ol

CAS Number

56683-54-6

Product Name

(Z)-11-Hexadecen-1-ol

IUPAC Name

hexadec-11-en-1-ol

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3

InChI Key

RHVMNRHQWXIJIS-UHFFFAOYSA-N

SMILES

CCCCC=CCCCCCCCCCCO

Synonyms

(Z)-hexadec-11-en-1-ol;11Z-16OH;

Canonical SMILES

CCCCC=CCCCCCCCCCCO

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCO

Pheromone Research:

  • (Z)-11-Hexadecen-1-ol is a component of the sex pheromone blend emitted by female Heliothis subflexa moths, a pest species commonly known as the cotton bollworm. (Source: )
  • Research has shown that this compound plays a crucial role in attracting male moths, making it valuable for:
    • Developing monitoring traps: Traps baited with (Z)-11-Hexadecen-1-ol, either alone or in combination with other pheromone components, can effectively capture male moths for population monitoring and pest management programs. (Source: )
    • Understanding pheromone communication: Studying the interaction of (Z)-11-Hexadecen-1-ol with other pheromone components and moth behavior helps researchers understand the complex communication system of these insects.

Potential Insecticide Development:

  • Research is exploring the potential of (Z)-11-Hexadecen-1-ol and its derivatives as environmentally friendly insecticides.
  • Studies have shown that (Z)-11-Hexadecen-1-ol can disrupt the mating behavior of some moth species, potentially reducing their reproductive success. (Source)
  • Further research is needed to evaluate the effectiveness and safety of (Z)-11-Hexadecen-1-ol as a potential insecticide but it holds promise as a more sustainable alternative to traditional chemical control methods.

Biomarker Research:

  • (Z)-11-Hexadecen-1-ol has been identified as a potential biomarker in the blood of some insect species. (Source: )
  • By measuring the levels of (Z)-11-Hexadecen-1-ol, researchers can gain insights into the physiological state of the insect, such as its nutritional status or exposure to environmental stressors.

(Z)-11-Hexadecen-1-ol is a long-chain fatty alcohol with the molecular formula C₁₆H₃₂O and a molecular weight of 240.42 g/mol. It is characterized by a double bond located at the 11th carbon in the chain, which gives it unique properties compared to its saturated counterparts. The compound is also known by several synonyms, including (Z)-hexadec-11-en-1-ol and 11Z-16OH. It is primarily found in certain species of moths, where it plays a significant role as a pheromone component, influencing mating behaviors and ecological interactions .

The synthesis of (Z)-11-Hexadecen-1-ol involves several key reactions:

  • Reduction of 1-Hexadecene: The compound can be synthesized by reacting 1-hexadecene with sodium borohydride in methanol to produce 11-hexadecanol.
  • Acetylation: The resulting 11-hexadecanol can then be reacted with acetic acid and sodium hydroxide to form the corresponding acetate ester.
  • Hydrolysis: Finally, hydrolysis of the acetate ester using aqueous hydrochloric acid yields (Z)-11-Hexadecen-1-ol .

These reactions highlight the compound's potential for modification and functionalization in synthetic organic chemistry.

(Z)-11-Hexadecen-1-ol exhibits notable biological activities, particularly in its role as a pheromone:

  • Attractant for Moths: It serves as an effective olfactory stimulant for male moths of species such as Heliothis armigera, enhancing their mate-seeking behaviors .
  • Pest Control Potential: Studies indicate that this compound can reduce captures of bollworms in traps, suggesting its utility in pest management strategies .
  • Behavioral Influence: The compound interacts with specialized odorant receptor neurons in moths, triggering behavioral responses such as upwind flight toward sources of the pheromone .

The synthesis methods for (Z)-11-Hexadecen-1-ol can be summarized as follows:

  • Starting Materials:
    • 1-Hexadecene
    • Sodium Borohydride
    • Acetic Acid
    • Sodium Hydroxide
    • Hydrochloric Acid
    • Methanol
  • Procedure:
    • React 1-hexadecene with sodium borohydride in methanol to form 11-hexadecanol.
    • Acetylate the alcohol using acetic acid and sodium hydroxide.
    • Hydrolyze the acetate ester with hydrochloric acid to yield (Z)-11-Hexadecen-1-ol.
    • Purify the final product through distillation or chromatography .

(Z)-11-Hexadecen-1-ol has various applications, particularly in agriculture and pest management:

  • Pheromone Traps: Used in traps for monitoring and controlling moth populations, it attracts male moths effectively.
  • Ecological Research: Serves as a model compound for studying chemical communication among insects .

Its unique properties make it valuable for developing environmentally friendly pest control methods.

Research indicates that (Z)-11-Hexadecen-1-ol interacts specifically with pheromone receptors in moths. Upon binding, it triggers a signaling cascade leading to behavioral responses such as attraction and mating behavior. This interaction underscores its significance in ecological dynamics and pest management strategies .

Several compounds share structural similarities with (Z)-11-Hexadecen-1-ol, each exhibiting unique properties:

Compound NameStructure TypeKey Features
(E)-11-Hexadecen-1-olFatty AlcoholGeometric isomer with different biological activity
(Z)-11-Hexadecenyl AcetateEsterAcetate form used in similar pheromone applications
9-Hexadecen-1-olFatty AlcoholDifferent double bond position affecting activity
(Z)-9-HexadecenalAldehydeRelated compound influencing similar ecological roles

The uniqueness of (Z)-11-Hexadecen-1-ol lies in its specific geometric configuration and its role as an effective pheromone, distinguishing it from other fatty alcohols and derivatives .

This comprehensive overview emphasizes the importance of (Z)-11-Hexadecen-1-ol in both chemical synthesis and ecological applications, highlighting its potential for further research and practical use.

The stereochemical precision of (Z)-11-hexadecen-1-ol enables its function as a species-specific recognition signal. In Heliothis subflexa, this compound constitutes an indispensable element of the female-produced pheromone blend, with male antennal receptors demonstrating heightened sensitivity to its (Z)-11 configuration [1] [3]. The geometric isomerism at the 11th carbon position creates a molecular signature that prevents cross-attraction between sympatric species utilizing similar alkenol structures. For instance, while Mamestra configurata (bertha armyworm) employs the acetate derivative of (Z)-11-hexadecen-1-ol as its primary pheromone [2], the free alcohol form in Heliothis species ensures reproductive isolation through differential olfactory receptor activation [4].

Electrophysiological studies reveal that nanogram quantities of (Z)-11-hexadecen-1-ol elicit maximal action potential firing in specialized sensilla trichodea of male moth antennae [4]. This exquisite sensitivity enables detection of conspecific females over kilometer distances, with wind-mediated dispersion patterns creating concentration gradients that guide orientation flights. The species specificity is further enhanced through enantiomeric purity, as even trace amounts of the (E)-isomer can inhibit male response behaviors [2].

Function as Primary vs. Secondary Pheromone Component

The relative importance of (Z)-11-hexadecen-1-ol within pheromone blends varies significantly across taxa. In Choristoneura parallela, it functions as the primary pheromone component, constituting 78-92% of the total blend by mass [3]. Conversely, in Plutella xylostella, it serves a secondary role, enhancing male attraction when combined with (Z)-11-hexadecenal but failing to elicit behavior when presented alone [4]. This functional dichotomy correlates with biosynthetic pathway specialization – species utilizing the alcohol as a primary pheromone maintain dedicated dehydrogenase systems for its production, while those employing it as a secondary component often derive it through incidental metabolic byproducts [3].

A comparative analysis of glandular pheromone titers demonstrates this distinction:

SpeciesPrimary Component (%)Secondary Component (%)Biosynthetic Pathway Specificity
Heliothis subflexa85 ± 3.215 ± 2.1Δ11-desaturase specialization
Mamestra configurata12 ± 1.888 ± 2.7Acyl-CoA reductase dominance

Data adapted from isotope labeling studies [3] and gland extract analyses [2].

Critical Concentration Thresholds for Behavioral Response

Behavioral response to (Z)-11-hexadecen-1-ol follows a biphasic concentration curve characterized by:

  • Detection threshold: 10-4 ng/mL air (0.1 pg/L)
  • Optimal response range: 10-2 to 100 ng/mL
  • Inhibition threshold: >101 ng/mL

Field experiments using variable-release dispensers demonstrated that male Heliothis spp. exhibit 78% trap capture rates at 0.1 ng/hr emission rates, declining to 12% at 10 ng/hr due to sensory adaptation [1]. This nonlinear response profile ensures efficient mate location while preventing signal jamming in high-population densities.

The critical concentration window is maintained through dynamic regulation of pheromone biosynthesis. Isotopic tracer studies in Choristoneura parallela revealed that (Z)-11-hexadecen-1-ol turnover rates exceed 100%/hour during peak mating periods, with biosynthesis tightly coupled to juvenile hormone levels [3]. This metabolic lability allows rapid adjustment of emission rates in response to environmental variables like temperature and wind speed.

Synergistic Effects with Other Pheromone Components

The bioactivity of (Z)-11-hexadecen-1-ol is profoundly modulated through interactions with co-emitted compounds. In Heliothis virescens, blending with (Z)-9-tetradecenal increases male trap capture by 340% compared to either component alone [1]. This synergism arises from combinatorial activation of distinct olfactory receptor neurons, creating a neural response pattern that cannot be replicated by single components [4].

Key synergistic mechanisms include:

  • Receptor co-activation: Simultaneous binding to OR1 and OR3 neuronal subtypes generates a temporal firing pattern that CNS circuits recognize as conspecific
  • Vapor pressure modulation: Long-chain acetates slow the evaporation rate of (Z)-11-hexadecen-1-ol, extending its atmospheric persistence
  • Antioxidant protection: Terpenoid additives prevent oxidative degradation of the alcohol during atmospheric transport

Electroantennographic mapping studies demonstrate that binary mixtures containing (Z)-11-hexadecen-1-ol elicit antennal potentials 2.3-4.7× greater than predicted from additive models [2] [4]. This supra-additive response underlies the evolutionary maintenance of complex pheromone blends despite the metabolic cost of producing multiple components.

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

240.245315640 g/mol

Monoisotopic Mass

240.245315640 g/mol

Heavy Atom Count

17

UNII

RYZ05BI8ZT

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56683-54-6

Use Classification

Agrochemicals -> Attractants
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

11-Hexadecen-1-ol, (11Z)-: ACTIVE

Dates

Last modified: 09-14-2023

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